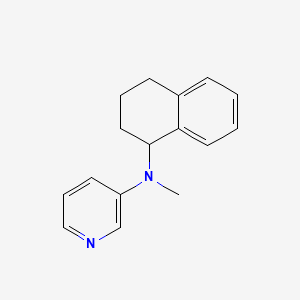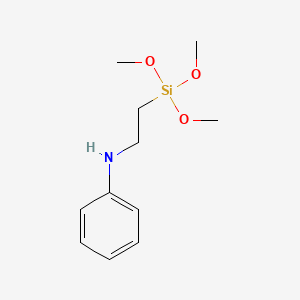
N-(2-(Trimethoxysilyl)ethyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Trimethoxysilyl)ethyl)aniline: is an organosilicon compound that features both an aniline group and a trimethoxysilyl group. This compound is notable for its ability to act as a coupling agent, which can enhance the adhesion between organic and inorganic materials. It is widely used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Trimethoxysilyl)ethyl)aniline typically involves the reaction of aniline with a trimethoxysilane derivative. One common method is the nucleophilic substitution reaction where aniline reacts with a chlorosilane compound under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts can also enhance the reaction efficiency and reduce the production costs.
化学反応の分析
Types of Reactions: N-(2-(Trimethoxysilyl)ethyl)aniline undergoes various chemical reactions, including:
Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of water, forming silanols which can further condense to form siloxane bonds.
Condensation: The silanol groups formed from hydrolysis can undergo condensation reactions to form siloxane networks.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under mild heating conditions.
Substitution: Requires reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Hydrolysis and Condensation: Formation of siloxane networks.
Substitution: Formation of nitroaniline or halogenated aniline derivatives.
科学的研究の応用
Chemistry: N-(2-(Trimethoxysilyl)ethyl)aniline is used as a coupling agent to improve the adhesion between organic polymers and inorganic surfaces. It is also employed in the synthesis of hybrid materials and nanocomposites.
Biology and Medicine: In biological research, this compound can be used to modify surfaces of biomaterials to enhance their biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with various substrates.
Industry: Industrially, this compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties and durability of materials makes it valuable in construction and automotive industries.
作用機序
The mechanism of action of N-(2-(Trimethoxysilyl)ethyl)aniline primarily involves its ability to form strong covalent bonds with both organic and inorganic materials. The trimethoxysilyl group hydrolyzes to form silanol groups, which can then condense to form siloxane bonds with inorganic surfaces. The aniline group can interact with organic polymers, enhancing the overall adhesion and compatibility between different materials.
類似化合物との比較
- N-(3-(Trimethoxysilyl)propyl)aniline
- N-(2-(Trimethoxysilyl)ethyl)ethylenediamine
Comparison: N-(2-(Trimethoxysilyl)ethyl)aniline is unique due to its specific combination of aniline and trimethoxysilyl groups, which provides a balance of reactivity and stability. Compared to N-(3-(Trimethoxysilyl)propyl)aniline, it has a shorter alkyl chain, which can influence its reactivity and the properties of the materials it modifies. N-(2-(Trimethoxysilyl)ethyl)ethylenediamine, on the other hand, contains an additional amine group, which can provide more sites for interaction but may also introduce more complexity in its reactions.
特性
CAS番号 |
53213-34-6 |
|---|---|
分子式 |
C11H19NO3Si |
分子量 |
241.36 g/mol |
IUPAC名 |
N-(2-trimethoxysilylethyl)aniline |
InChI |
InChI=1S/C11H19NO3Si/c1-13-16(14-2,15-3)10-9-12-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 |
InChIキー |
JDDAMKOBLWFNCZ-UHFFFAOYSA-N |
正規SMILES |
CO[Si](CCNC1=CC=CC=C1)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



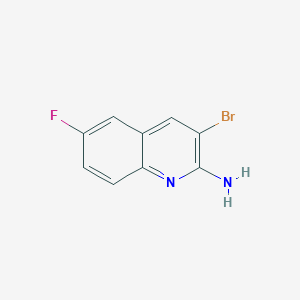

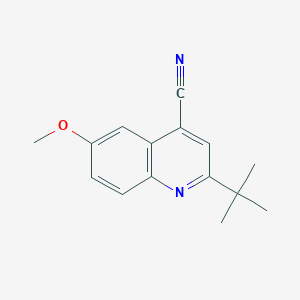

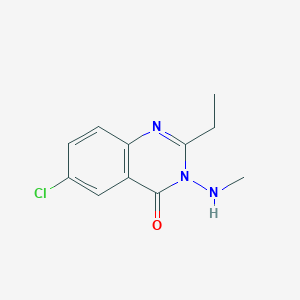

![8-Benzyl-1,8-diazaspiro[5.5]undecane](/img/structure/B11869370.png)

![5-(4-Methoxyphenyl)-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11869378.png)
![5,6-Dichloro-1-isobutyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11869383.png)

